Neosulfakinin I
Neosulfakinin I
Neosulfakinin I is a natural product found in Sarcophaga bullata with data available.
Brand Name:
Vulcanchem
CAS No.:
145269-74-5
VCID:
VC21093630
InChI:
InChI=1S/C54H71N15O14S/c1-84-20-18-37(50(80)64-36(13-8-19-60-54(57)58)49(79)66-38(46(56)76)22-31-11-6-3-7-12-31)65-51(81)40(24-33-27-59-29-62-33)63-43(71)28-61-48(78)39(23-32-14-16-34(70)17-15-32)68-53(83)42(26-45(74)75)69-52(82)41(25-44(72)73)67-47(77)35(55)21-30-9-4-2-5-10-30/h2-7,9-12,14-17,27,29,35-42,70H,8,13,18-26,28,55H2,1H3,(H2,56,76)(H,59,62)(H,61,78)(H,63,71)(H,64,80)(H,65,81)(H,66,79)(H,67,77)(H,68,83)(H,69,82)(H,72,73)(H,74,75)(H4,57,58,60)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
SMILES:
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Molecular Formula:
C54H71N15O14S
Molecular Weight:
1186.3 g/mol
Neosulfakinin I
CAS No.: 145269-74-5
Cat. No.: VC21093630
Molecular Formula: C54H71N15O14S
Molecular Weight: 1186.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Neosulfakinin I is a natural product found in Sarcophaga bullata with data available. |
|---|---|
| CAS No. | 145269-74-5 |
| Molecular Formula | C54H71N15O14S |
| Molecular Weight | 1186.3 g/mol |
| IUPAC Name | (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C54H71N15O14S/c1-84-20-18-37(50(80)64-36(13-8-19-60-54(57)58)49(79)66-38(46(56)76)22-31-11-6-3-7-12-31)65-51(81)40(24-33-27-59-29-62-33)63-43(71)28-61-48(78)39(23-32-14-16-34(70)17-15-32)68-53(83)42(26-45(74)75)69-52(82)41(25-44(72)73)67-47(77)35(55)21-30-9-4-2-5-10-30/h2-7,9-12,14-17,27,29,35-42,70H,8,13,18-26,28,55H2,1H3,(H2,56,76)(H,59,62)(H,61,78)(H,63,71)(H,64,80)(H,65,81)(H,66,79)(H,67,77)(H,68,83)(H,69,82)(H,72,73)(H,74,75)(H4,57,58,60)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
| Standard InChI Key | GWMHNGKMTUHLPS-BXXNOCLASA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
| SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
| Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator